6-(chloromethyl)-2-methyl-1,3-benzoxazole
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Overview
Description
6-(chloromethyl)-2-methyl-1,3-benzoxazole is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloromethyl group at the 6th position and a methyl group at the 2nd position of the benzoxazole ring imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-2-methyl-1,3-benzoxazole typically involves the chloromethylation of 2-methyl-1,3-benzoxazole. One common method includes the reaction of 2-methyl-1,3-benzoxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures . This reaction proceeds via the formation of a chloromethyl cation, which then undergoes electrophilic substitution at the 6th position of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the choice of solvents and catalysts may be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-(chloromethyl)-2-methyl-1,3-benzoxazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzoxazole derivatives.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction of the benzoxazole ring can yield dihydrobenzoxazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, sulfoxides, sulfones, and dihydrobenzoxazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(chloromethyl)-2-methyl-1,3-benzoxazole has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in the development of probes and ligands for studying biological pathways and molecular interactions.
Material Science: It is employed in the synthesis of functional materials, such as polymers and dyes, due to its unique chemical properties.
Chemical Synthesis: The compound is a valuable building block in organic synthesis, enabling the construction of complex molecules with diverse functionalities.
Mechanism of Action
The mechanism of action of 6-(chloromethyl)-2-methyl-1,3-benzoxazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloromethyl group allows for covalent binding to nucleophilic sites on proteins or DNA, potentially leading to therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1,3-benzoxazole: Lacks the chloromethyl group, resulting in different reactivity and biological activity.
6-methyl-2-methyl-1,3-benzoxazole: Contains a methyl group instead of a chloromethyl group at the 6th position, leading to variations in chemical behavior.
6-(bromomethyl)-2-methyl-1,3-benzoxazole: Similar structure but with a bromomethyl group, which can exhibit different reactivity in nucleophilic substitution reactions.
Uniqueness
6-(chloromethyl)-2-methyl-1,3-benzoxazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution. This makes it a versatile intermediate in chemical synthesis and a valuable compound in various scientific research applications.
Properties
CAS No. |
1806492-85-2 |
---|---|
Molecular Formula |
C9H8ClNO |
Molecular Weight |
181.6 |
Purity |
95 |
Origin of Product |
United States |
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